molecular formula C17H19N5O3 B2747489 7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 80248-90-4

7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2747489
CAS RN: 80248-90-4
M. Wt: 341.371
InChI Key: ZCEXTPQHUUJXGV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C17H19N5O3 . Detailed structural analysis would require more specific information such as spectroscopic data.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Based on its molecular formula, C17H19N5O3, it has a molecular weight of 341.373 .

Scientific Research Applications

Crystallography and Molecular Structure

One study highlights the crystal structures of pyrido[2,3-d]pyrimidine derivatives, showing how molecules are linked by hydrogen bonds and pi-pi stacking interactions, forming chains and sheets in the crystal lattice. This understanding is crucial for the development of materials with specific physical properties (Jorge Trilleras et al., 2009).

Optical and Nonlinear Optical Properties

Another research focus is on the synthesis of pyrimidine-based bis-uracil derivatives for applications in optical, nonlinear optical, and drug discovery. These compounds display significant NLO properties, making them suitable candidates for NLO device fabrication (B. Mohan et al., 2020).

Potential Drug Candidates

Several studies have been dedicated to the synthesis and characterization of pyrimidine derivatives with potential biological activity. For instance, research on 7,8-dihydropyrimido[5,4-d]pyrimidines unveiled their synthesis and potential as drug candidates through nucleophilic attacks and cyclization reactions (M. Carvalho et al., 2007). Additionally, the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives through the reaction of phenyl ketene and amino pyrazolones demonstrates the versatility of pyrimidine derivatives in drug development (Mahboobeh Zahedifar et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-4-6-11(7-5-10)21-8-12(23)9-22-13-14(18-16(21)22)19(2)17(25)20(3)15(13)24/h4-7,12,23H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEXTPQHUUJXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901322280
Record name 7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666898
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

80248-90-4
Record name 7-hydroxy-1,3-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901322280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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